

Navigating the Landscape of Bromophenylsulfonyl Morpholines: A Technical Guide

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Compound of Interest

Compound Name: 4-(3-Bromophenylsulfonyl)morpholine

Cat. No.: B1333936

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An in-depth analysis of "**4-(3-Bromophenylsulfonyl)morpholine**" reveals a notable scarcity of specific data in publicly available scientific literature and chemical databases. Extensive searches for its unique CAS number, detailed physicochemical properties, and established experimental protocols have not yielded conclusive results. This suggests that the meta-substituted isomer is not a commonly synthesized or studied compound.

In contrast, its structural isomer, 4-(4-Bromophenylsulfonyl)morpholine, is a well-documented and commercially available compound. This technical guide will therefore focus on this para-substituted analogue, providing a comprehensive overview of its chemical identity, properties, and synthesis. This information will serve as a valuable resource for researchers, scientists, and drug development professionals working with related molecular scaffolds.

Chemical Identity and Structure

CAS Number: 834-67-3[1][2][3][4]

Molecular Formula: C₁₀H₁₂BrNO₃S[1][5][2][3]

Structure:

The molecular structure of 4-(4-Bromophenylsulfonyl)morpholine consists of a morpholine ring attached to a phenylsulfonyl group, with a bromine atom substituted at the para-position

(position 4) of the phenyl ring.

Physicochemical Properties

The following table summarizes the key quantitative data for 4-(4-Bromophenylsulfonyl)morpholine, facilitating easy comparison and reference.

Property	Value	Source(s)
Molecular Weight	306.18 g/mol	[1] [2] [3]
Melting Point	140-142 °C	[5]
Boiling Point	415.7 °C at 760 mmHg	[5]
Density	1.594 g/cm ³	[5]
Flash Point	205.2 °C	[5]

Synthesis of Morpholine Derivatives: A General Overview

While a specific, detailed experimental protocol for the synthesis of 4-(4-Bromophenylsulfonyl)morpholine is not readily available in the public domain, a general and reliable method for the synthesis of analogous aryl sulfonyl morpholine derivatives can be described. This typically involves the reaction of a substituted benzenesulfonyl chloride with morpholine in the presence of a base.

Experimental Protocol: General Synthesis of 4-Arylsulfonyl Morpholine Derivatives

Materials:

- Substituted benzenesulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride)
- Morpholine
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

- Triethylamine (TEA) or other suitable base
- Deionized water
- Brine solution (saturated NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

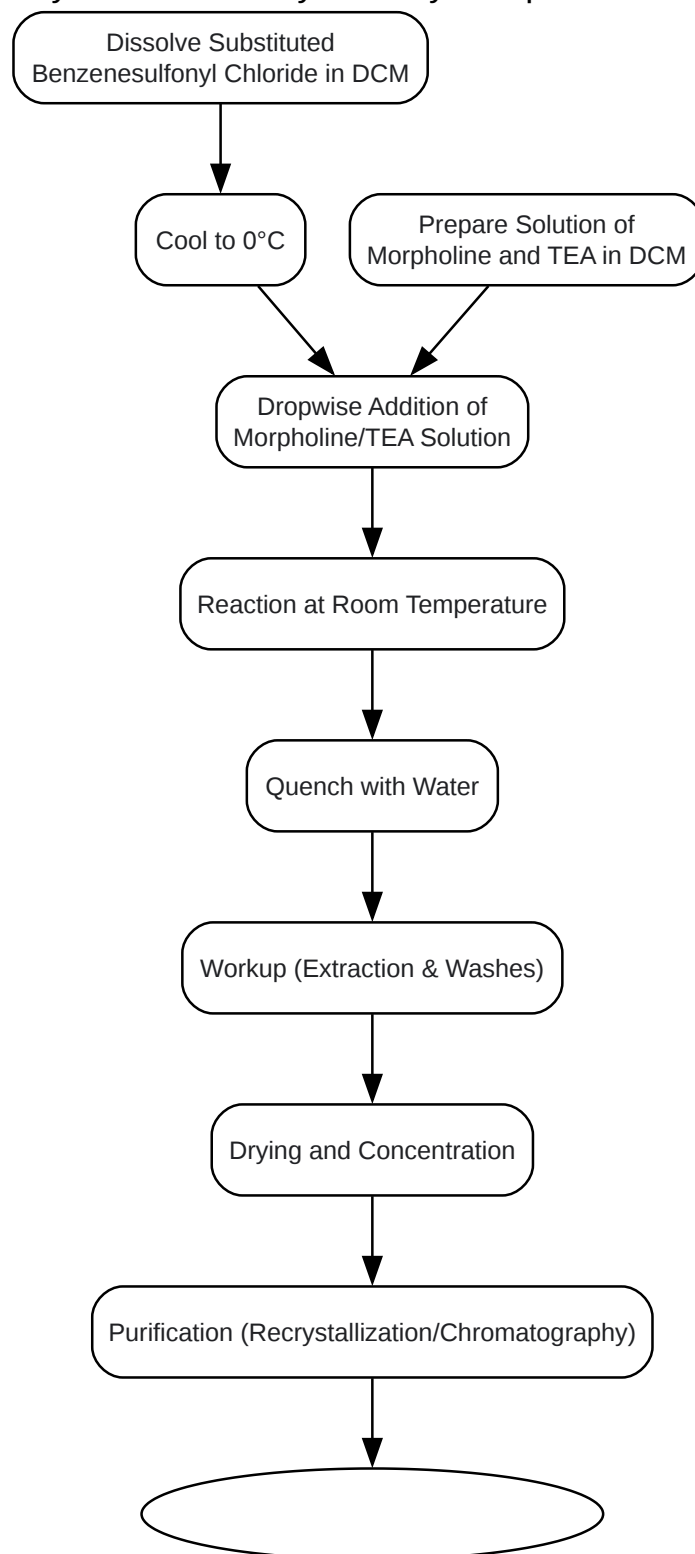
- In a clean, dry round-bottom flask, dissolve the substituted benzenesulfonyl chloride (1 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, prepare a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
- Add the morpholine and triethylamine solution dropwise to the cooled solution of benzenesulfonyl chloride with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, deionized water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 4-aryl-sulfonyl morpholine derivative.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 4-aryl-sulfonyl morpholine derivatives.

General Synthesis of 4-Aryl-sulfonyl Morpholine Derivatives



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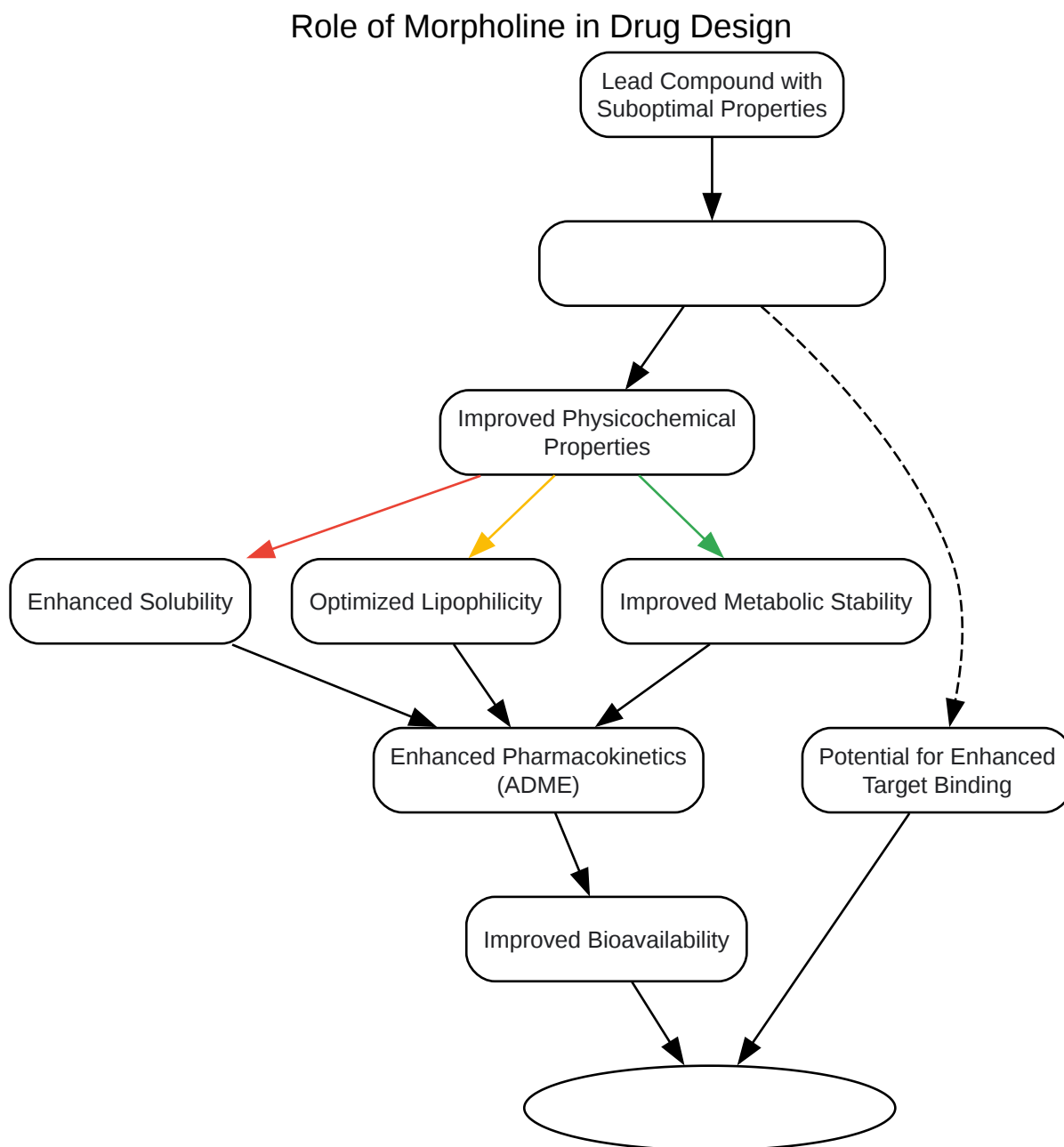
Caption: General workflow for the synthesis of 4-Aryl-sulfonyl Morpholine.

Signaling Pathways and Drug Development Context

Morpholine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability. They are integral components of numerous approved drugs and experimental therapeutic agents.

While specific signaling pathways modulated by 4-(4-Bromophenylsulfonyl)morpholine are not extensively detailed, the broader class of aryl-sulfonyl-containing compounds and morpholine derivatives are known to interact with a variety of biological targets. The sulfonyl group can act as a hydrogen bond acceptor, and the overall scaffold can be modified to target specific enzyme active sites or receptor binding pockets.

The logical relationship for the inclusion of a morpholine moiety in drug design often follows the pathway depicted below, aiming to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.



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Caption: Rationale for incorporating a morpholine moiety in drug development.

In conclusion, while the specific compound "**4-(3-Bromophenylsulfonyl)morpholine**" remains elusive in common chemical databases, its close analogue, "4-(4-Bromophenylsulfonyl)morpholine," provides a valuable case study for understanding the

properties and synthesis of this class of compounds. The strategic use of the morpholine scaffold continues to be a significant approach in the design of novel therapeutics.

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